N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an indole, a carboxamide, and a dihydrobenzoxazepinone. These functional groups suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole and dihydrobenzoxazepinone rings are likely to contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide could potentially undergo hydrolysis, and the indole might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise structure. Factors such as its polarity, solubility, and stability could be influenced by the functional groups present in the molecule .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which were then evaluated for their antimicrobial, antilipase, and antiurease activities. Some of the synthesized compounds exhibited good to moderate antimicrobial activity against test microorganisms, highlighting the potential application of such compounds in developing new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Cytotoxic Activity of Carboxamide Derivatives
Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and evaluated their cytotoxic activity against murine leukemia and lung carcinoma cells. Some derivatives showed potent cytotoxicity, indicating their potential as cancer therapeutic agents. This research highlights the importance of structural modifications in enhancing the biological activities of compounds (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Novel N-(Ferrocenylmethyl)benzene-carboxamide Derivatives
Kelly et al. (2007) reported the synthesis and structural characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, with some showing cytotoxic effects on breast cancer cell lines. This study demonstrates the potential of incorporating metal elements like ferrocene into organic compounds for therapeutic applications (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).
Synthesis and Antimicrobial Activities of 1,2,4-Triazoles
Bayrak et al. (2009) focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This research underlines the continuous search for new antimicrobial agents amid growing antibiotic resistance (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anticholinesterase Activity of Coumarin-3-Carboxamides
A study by Ghanei-Nasab et al. (2016) on N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides revealed significant activity toward acetylcholinesterase (AChE), particularly for compounds with a 7-(4-fluorobenzyl)oxy moiety. This work highlights the potential of these compounds in treating diseases like Alzheimer's by inhibiting AChE (Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been identified as inhibitors ofprotoporphyrinogen oxidase (Protox) . Protox is an essential enzyme in the heme and chlorophyll biosynthetic pathway in plants, bacteria, and protozoa .
Mode of Action
The compound interacts with its target, Protox, and inhibits its function . This inhibition results in the accumulation of porphyrins . In the presence of oxygen and light, the photosensitizing action of the accumulated porphyrins enhances peroxidation of membrane lipids . This leads to irreversible damage to the membrane function and structure .
Biochemical Pathways
The compound affects the heme and chlorophyll biosynthetic pathway by inhibiting the Protox enzyme . This inhibition disrupts the pathway, leading to the accumulation of porphyrins . The accumulated porphyrins, when exposed to light and oxygen, cause lipid peroxidation, damaging the cellular membranes .
Pharmacokinetics
Similar compounds are known to be non-systemic but are readily absorbed by the foliage of susceptible plants .
Result of Action
The result of the compound’s action is the disruption of cellular membranes due to lipid peroxidation . This disruption leads to cell death, making the compound effective as a herbicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity is enhanced in the presence of light and oxygen
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-14-5-6-18-13(9-14)11-24(19(25)12-27-18)8-7-22-20(26)16-10-23-17-4-2-1-3-15(16)17/h1-6,9-10,23H,7-8,11-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGBQYXQVYACRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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